Methyl 5-hydroxy-6-methylhept-6-EN-2-ynoate
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Overview
Description
Methyl 5-hydroxy-6-methylhept-6-EN-2-ynoate is an organic compound with a unique structure that includes both an alkyne and an enol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-hydroxy-6-methylhept-6-EN-2-ynoate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 6-methylhept-5-en-2-one and propargyl alcohol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide.
Reaction Steps: The key steps include the deprotonation of propargyl alcohol, followed by nucleophilic addition to the carbonyl group of 6-methylhept-5-en-2-one, and subsequent esterification to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-6-methylhept-6-EN-2-ynoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 5-keto-6-methylhept-6-EN-2-ynoate.
Reduction: Formation of 5-hydroxy-6-methylhept-6-EN-2-ene or 5-hydroxy-6-methylheptane.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 5-hydroxy-6-methylhept-6-EN-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-hydroxy-6-methylhept-6-EN-2-ynoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their function.
Pathways Involved: It may affect metabolic pathways, signal transduction, and gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Methylhept-5-en-2-one: A related compound with a similar backbone but lacking the alkyne and hydroxyl groups.
6-Methylhept-5-en-2-ol: Another related compound with a hydroxyl group but without the alkyne group.
Uniqueness
Methyl 5-hydroxy-6-methylhept-6-EN-2-ynoate is unique due to the presence of both an alkyne and an enol group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
88376-88-9 |
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Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl 5-hydroxy-6-methylhept-6-en-2-ynoate |
InChI |
InChI=1S/C9H12O3/c1-7(2)8(10)5-4-6-9(11)12-3/h8,10H,1,5H2,2-3H3 |
InChI Key |
VYAQWWHPFSOTTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(CC#CC(=O)OC)O |
Origin of Product |
United States |
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